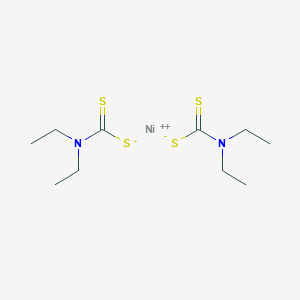

Nickeldiethyldithiocarbamat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nickel diethyldithiocarbamate is a chemical compound with the formula C10H20N2NiS4 . It is a complex that has been of interest due to its diverse structural properties and extensive applications in various areas .

Synthesis Analysis

Nickel diethyldithiocarbamate can be synthesized from the ligands derived by condensing 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde with derivatives of thiosemicarbazide . The synthesis involves stirring a methanolic solution of thiosemicarbazones and nickel (II) for 4–5 hours at ambient temperature in a 2:1 molar ratio .Molecular Structure Analysis

Dithiocarbamate complexes possess two sulfur atoms that often act as the binding sites for metal coordination in a monodentate, bidentate, or anisodentate fashion . Zinc and nickel ions have been majorly found to bind to the dithiocarbamate in bidentate modes, and consequently different geometries have resulted from this interaction .Chemical Reactions Analysis

Dithiocarbamate compounds have received increasing attention due to the ease of preparation, ability to stabilize different metals in the periodic table (even at varying oxidation states), and adopting a wide range of structural geometry upon coordination to a metal . The ligand possesses sulfur atoms, which are capable of adding a pair of electrons to the metal center during the complexation reaction .Wissenschaftliche Forschungsanwendungen

Komplexbildung mit Metallen

Nickeldiethyldithiocarbamat kann stabile Komplexe mit Übergangsmetallen bilden . Diese Chelatbildung wurde in zahlreichen Anwendungen genutzt . Die Komplexe wurden auch zur Synthese anderer nützlicher Verbindungen verwendet .

Enzyminhibition und Krankheitsbehandlung

Dithiocarbamat-Liganden, wie this compound, wurden als Enzyminhibitoren und bei der Behandlung von Krankheiten wie HIV eingesetzt .

Antikrebs- und antimikrobielle Mittel

This compound hat potenzielle Anwendungen als Antikrebs- und antimikrobielles Mittel .

Industrielle Anwendungen

In der Industrie kann this compound als Vulkanisationsbeschleuniger, Flotationsmittel, Antifoulingmittel, Beschichtung, Schmiermittelzusatz und Sensor verwendet werden .

Synthese anderer Verbindungen

This compound wurde bei der Synthese anderer Verbindungen eingesetzt .

Landwirtschaftliche Verwendung und Sanierung von Schwermetallen

This compound-Verbindungen haben landwirtschaftliche Anwendungen und können zur Sanierung von Schwermetallen verwendet werden . Sie wurden auch verwendet, um Schwermetalle zu bestimmen und zu konzentrieren .

Abwasserbehandlung

<a data-citationid="9f0817a1-6fbf-4512-15e7-9ad9d575fa62-34-group" h="ID=SERP,5015.1" href="https://mdpi-res.com/d_attachment/ijms/ijms

Safety and Hazards

Zukünftige Richtungen

Dithiocarbamate ligands have the ability to form stable complexes with transition metals, and this chelating ability has been utilized in numerous applications. The complexes have also been used to synthesize other useful compounds . The aim of future research is to present some studies on the synthesis, structural chemistry, and the relevance of zinc and nickel dithiocarbamates complexes especially in biological systems .

Wirkmechanismus

Mode of Action

NiDDTC interacts with its targets through its sulfur atoms, which are capable of adding a pair of electrons to the metal center during the complexation reaction . This interaction enhances the possibility for complex formation and makes NiDDTC useful in different areas, especially in biomedical fields . A synergy exists in the metal ions and dithiocarbamate moieties, which tends to exert better properties than the respective individual components of the complex .

Biochemical Pathways

NiDDTC affects various biochemical pathways. It has been shown to disrupt protein responses and protein response-based biochemical pathways, which are key mechanisms through which nickel induces cytotoxicity and carcinogenesis . The compound’s ability to stabilize different metals in the periodic table, even at varying oxidation states, and adopting a wide range of structural geometry upon coordination to a metal, plays a significant role in these pathways .

Pharmacokinetics

It has been identified as a metabolite of disulfiram , a drug used in the treatment of chronic alcoholism. Disulfiram and its metabolites have been extensively investigated for their pharmacokinetic properties

Result of Action

The molecular and cellular effects of NiDDTC’s action are diverse. The compound has been found to exhibit chemoprotective properties, providing protection against most clinically significant toxic effects from cisplatin (DDP) without inhibiting tumor response in a variety of murine animal models . Moreover, NiDDTC has been shown to exert better properties than the respective individual components of the complex, attributed to the presence of the C–S bonds .

Action Environment

The action of NiDDTC can be influenced by various environmental factors. For instance, the nature of the ligand, the type of metal ions, and its oxidation state can affect the complexation reaction and play significant roles in determining the coordination geometry of the resulting complex

Biochemische Analyse

Biochemical Properties

Nickel diethyldithiocarbamate is known to interact with various enzymes, proteins, and other biomolecules . It possesses two sulfur atoms that often act as the binding sites for metal coordination . These different coordination modes enhance the possibility for complex formation and make them useful in different areas, especially in biomedical fields .

Cellular Effects

Nickel diethyldithiocarbamate has been found to exhibit various activities against cellular structures . For instance, it has been reported to show different abilities to inhibit the cellular proteasome

Molecular Mechanism

Nickel diethyldithiocarbamate exerts its effects at the molecular level through a variety of mechanisms. It is known to form lipophilic chelates with many metals, including nickel . This complex formation can lead to a redistribution in the tissues of the complex formed . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied.

Temporal Effects in Laboratory Settings

It is known that the compound forms stable complexes with metals, suggesting potential stability

Dosage Effects in Animal Models

Studies have shown that Nickel diethyldithiocarbamate exhibits different effects at different dosages in animal models . For instance, it has been found to mobilize nickel in mice exposed to nickel carbonyl

Metabolic Pathways

It is known to interact with various enzymes and cofactors , but the exact effects on metabolic flux or metabolite levels are still being studied.

Transport and Distribution

Nickel diethyldithiocarbamate is likely transported and distributed within cells and tissues through its interaction with various biomolecules

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Nickel diethyldithiocarbamate can be achieved through the reaction between diethyldithiocarbamate and Nickel chloride.", "Starting Materials": [ "Diethyldithiocarbamate", "Nickel chloride" ], "Reaction": [ "Dissolve diethyldithiocarbamate in water", "Add Nickel chloride to the solution", "Stir the mixture for several hours at room temperature", "Filter the resulting precipitate and wash with water", "Dry the product under vacuum" ] } | |

CAS-Nummer |

14267-17-5 |

Molekularformel |

C10H20N2NiS4 |

Molekulargewicht |

355.2 g/mol |

IUPAC-Name |

N,N-diethylcarbamodithioate;nickel(2+) |

InChI |

InChI=1S/2C5H11NS2.Ni/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |

InChI-Schlüssel |

NCLUCMXMAPDFGT-UHFFFAOYSA-L |

SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |

Kanonische SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |

| 14267-17-5 52610-81-8 |

|

Piktogramme |

Irritant; Health Hazard |

Herkunft des Produkts |

United States |

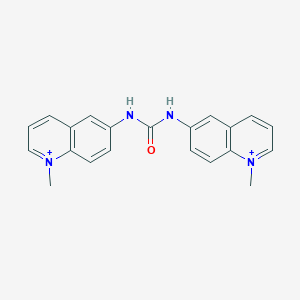

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)